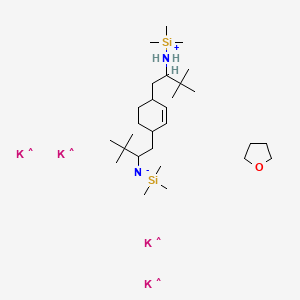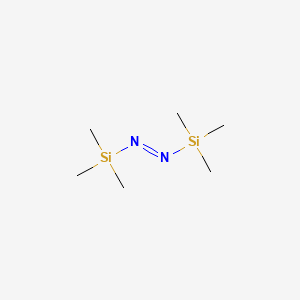
Cyclopentanone, semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone, semicarbazone is a derivative of cyclopentanone formed by the reaction of cyclopentanone with semicarbazide Semicarbazones are a class of compounds known for their versatile biological activities and are commonly used in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentanone, semicarbazone can be synthesized through a condensation reaction between cyclopentanone and semicarbazide. The reaction typically involves mixing cyclopentanone with semicarbazide in the presence of an acid catalyst, such as hydrochloric acid, in a suitable solvent like ethanol. The reaction mixture is then heated under reflux conditions to facilitate the formation of the semicarbazone derivative. The product is usually purified by recrystallization from ethanol.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentanone, semicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or hydrazones.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines or hydrazones.
Substitution: Formation of various substituted semicarbazone derivatives.
Aplicaciones Científicas De Investigación
Cyclopentanone, semicarbazone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial, antioxidant, and anticancer activities, making it a valuable compound in biological research.
Medicine: It has potential therapeutic applications due to its biological activities, including anticonvulsant and antiproliferative properties.
Industry: It is used as a corrosion inhibitor and in the synthesis of eco-friendly insecticides.
Mecanismo De Acción
The mechanism of action of cyclopentanone, semicarbazone involves its interaction with various molecular targets and pathways. It acts as a chelating ligand, binding to metal ions such as copper and iron, which can mediate its biological activities. The electron delocalization along the semicarbazone moiety enhances its ability to interact with biological molecules, leading to its observed effects.
Comparación Con Compuestos Similares
Cyclopentanone, semicarbazone can be compared with other semicarbazone derivatives, such as:
Cyclohexanone, semicarbazone: Similar in structure but with a six-membered ring instead of a five-membered ring.
Acetone, semicarbazone: A simpler structure with a three-carbon backbone.
Benzaldehyde, semicarbazone: Contains an aromatic ring, leading to different chemical properties.
Uniqueness: this compound is unique due to its five-membered ring structure, which imparts different steric and electronic properties compared to other semicarbazone derivatives. This uniqueness can influence its reactivity and biological activities, making it a compound of interest in various research fields.
Propiedades
Número CAS |
5459-00-7 |
|---|---|
Fórmula molecular |
C6H11N3O |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(cyclopentylideneamino)urea |
InChI |
InChI=1S/C6H11N3O/c7-6(10)9-8-5-3-1-2-4-5/h1-4H2,(H3,7,9,10) |
Clave InChI |
HVCKHJSXBCTUHJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=NNC(=O)N)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


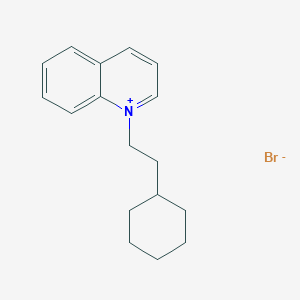


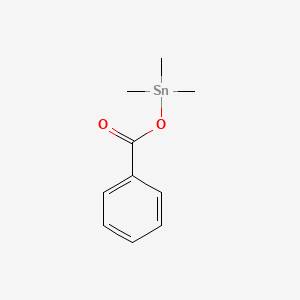
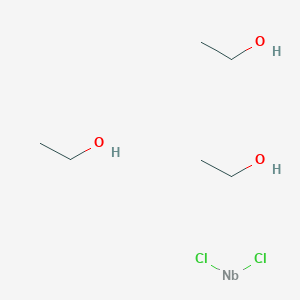


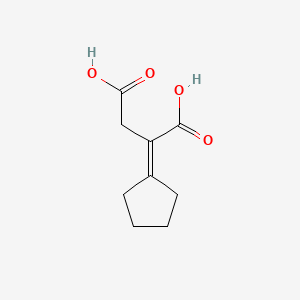
![[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate](/img/structure/B14723798.png)

![3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid](/img/structure/B14723808.png)
